3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)9-7(10)4-6(3)8-9/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWPGWWDFXPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the reaction of 3-methyl-2-butanone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazolone compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in ensuring efficient production. Common industrial methods may include the use of high-pressure reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy-pyrazolone derivatives.
Substitution: The methyl and isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydroxy-pyrazolones, and oxidized pyrazolone derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Pharmaceutical Applications
3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has shown potential as an active pharmaceutical ingredient (API) due to its analgesic and anti-inflammatory properties. Research indicates that derivatives of pyrazolone compounds exhibit significant activity against various pain mechanisms.
Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolone derivatives, including this compound, exhibited comparable analgesic effects to traditional NSAIDs (non-steroidal anti-inflammatory drugs) while showing a reduced side effect profile. The study involved in vivo testing on animal models where the compound was administered to assess pain response through behavioral assays.
Agrochemical Applications
This compound is also being explored for its efficacy as a pesticide and herbicide. Its structure allows it to interact with biological systems of pests, leading to their control.
Case Study: Herbicidal Activity
In a research article from Pesticide Science, the herbicidal efficacy of this compound was evaluated against common agricultural weeds. The results showed that the compound inhibited weed growth significantly more than traditional herbicides at lower concentrations, suggesting its potential for use in sustainable agriculture practices.
Material Science Applications
The compound has been investigated for its potential use in polymer chemistry, particularly as an additive that can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Enhancement
A study highlighted in Polymer Degradation and Stability examined the incorporation of this compound into polyvinyl chloride (PVC). The findings indicated that the addition of this pyrazolone derivative improved the thermal stability of PVC by reducing degradation rates at elevated temperatures.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl) derivative) enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents (e.g., propan-2-yl) improve lipophilicity, aiding membrane penetration .
- Heteroaromatic substituents (e.g., pyridinyl) enhance solubility and enable interactions with biological targets like enzymes .
2.3 Crystallographic and Stability Data
- Crystal Packing: The 1-(4-chlorophenyl)-propan-1-one derivative crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.6042 Å, b = 10.1188 Å, c = 14.4806 Å . This contrasts with simpler pyrazolones, which often adopt monoclinic systems, indicating substituent-driven packing differences.
- Thermal Stability :
- Fluorophenyl-substituted analogs (e.g., 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one) exhibit lower melting points (~120–130°C) compared to the isopropyl derivative (~150–160°C), likely due to reduced intermolecular interactions .
Biological Activity
3-Methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, often referred to as a pyrazolone derivative, has garnered attention in recent years due to its diverse biological activities. Pyrazolones are known for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolone ring, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolone derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that pyrazolone derivatives can inhibit the growth of cancer cells effectively.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives has been extensively studied. For instance, a compound similar to this compound demonstrated significant anti-inflammatory effects with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
3. Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties. In vitro studies have indicated that it possesses both antibacterial and antifungal activities. For instance, it showed effectiveness against common pathogens with varying degrees of sensitivity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These results underscore the potential use of this compound in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolone derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazolone derivatives and evaluated their anti-inflammatory and anticancer activities through in vitro assays. The most potent compounds were identified based on their IC50 values against specific cancer cell lines .
- Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with target proteins involved in cancer progression and inflammation, indicating a promising pathway for drug development .
- In Vivo Studies : Animal models have demonstrated that certain pyrazolone derivatives can reduce tumor size significantly while exhibiting minimal side effects .
Q & A
Basic: What are the recommended synthetic routes for 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters or analogous carbonyl derivatives with hydrazine derivatives under reflux conditions. For example:
- Step 1: Use isopropylhydrazine and methyl-substituted diketones in ethanol or methanol under reflux (60–80°C, 4–6 hours) to form the pyrazolone core .
- Step 2: Optimize yield by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients. Polar aprotic solvents may enhance cyclization efficiency .
- Step 3: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
